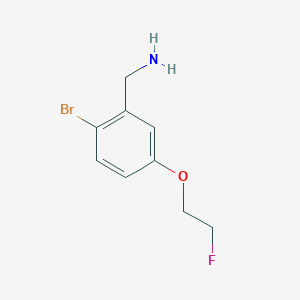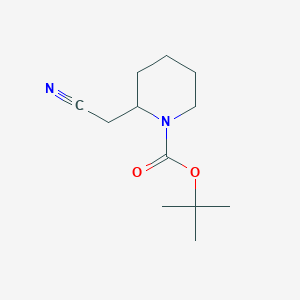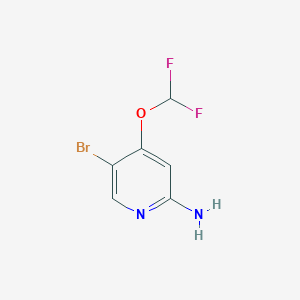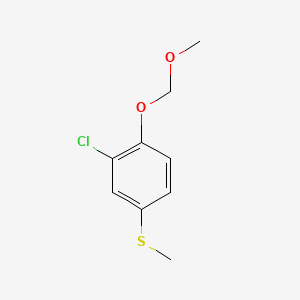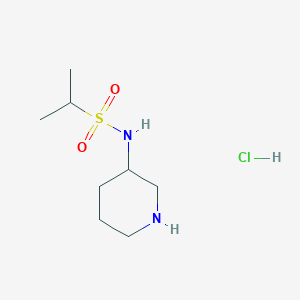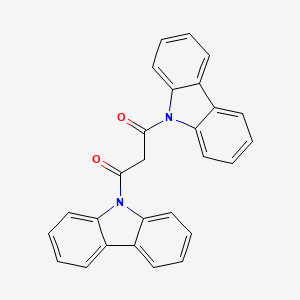
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol is a chemical compound characterized by the presence of multiple halogen atoms, including chlorine and fluorine, attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol typically involves the reaction of 2,6-dichloro-3-(trifluoromethyl)benzaldehyde with chloroform in the presence of a base. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives such as ketones, alcohols, and substituted phenyl compounds
科学的研究の応用
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s halogen atoms contribute to its high reactivity and ability to form strong bonds with target molecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in various biological effects .
類似化合物との比較
Similar Compounds
Fipronil: A phenylpyrazole insecticide with a similar structure, containing multiple halogen atoms and a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group and similar halogenation patterns.
Uniqueness
2,2-Dichloro-1-(2,6-dichloro-3-(trifluoromethyl)phenyl)ethanol is unique due to its specific arrangement of halogen atoms and the presence of both chlorine and fluorine. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C9H5Cl4F3O |
|---|---|
分子量 |
327.9 g/mol |
IUPAC名 |
2,2-dichloro-1-[2,6-dichloro-3-(trifluoromethyl)phenyl]ethanol |
InChI |
InChI=1S/C9H5Cl4F3O/c10-4-2-1-3(9(14,15)16)6(11)5(4)7(17)8(12)13/h1-2,7-8,17H |
InChIキー |
OPRFPILTOSJVJV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1C(F)(F)F)Cl)C(C(Cl)Cl)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
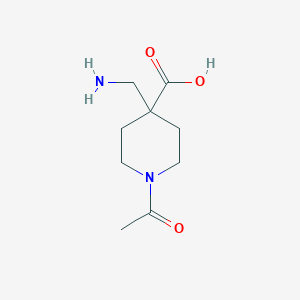
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)
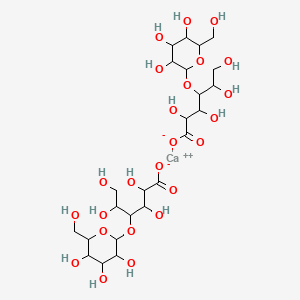
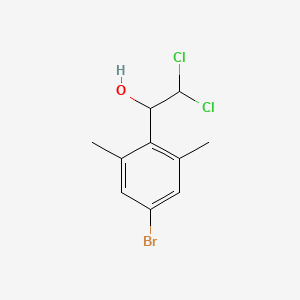
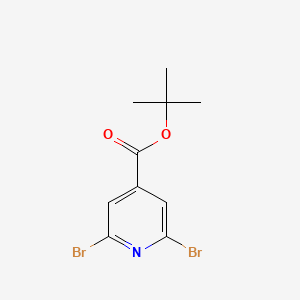
![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)
